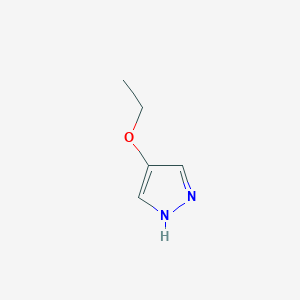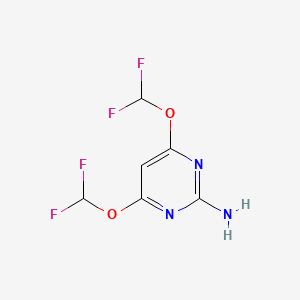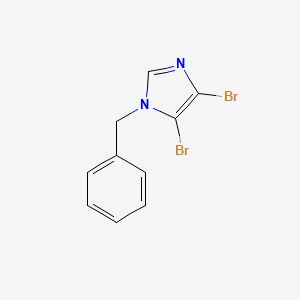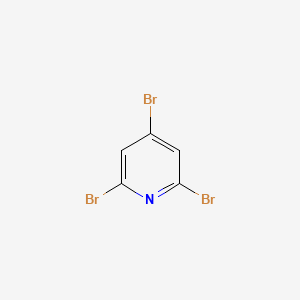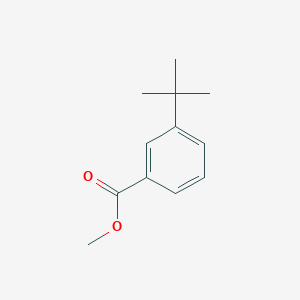
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Descripción general
Descripción
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a versatile small molecule scaffold with the molecular formula C17H21NO5 and a molecular weight of 319.36 g/mol . This compound is characterized by its azepane ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The presence of both benzyl and ethyl groups, along with two ester functionalities, makes this compound an interesting subject for various chemical studies and applications.
Aplicaciones Científicas De Investigación
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate has several scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
The future directions for “1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate” could involve further exploration of its potential as an intermediate in pharmaceutical products . Additionally, more research could be conducted to understand its mechanism of action and potential as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase .
Métodos De Preparación
The synthesis of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate azepane derivative and benzyl bromide.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically at temperatures ranging from 2°C to 8°C.
Análisis De Reacciones Químicas
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mecanismo De Acción
The mechanism of action of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate can be compared with other similar compounds such as :
1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: Similar structure but with a tert-butyl group instead of a benzyl group.
1-Benzyl 4-methyl 5-oxoazepane-1,4-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-2-22-16(20)14-8-10-18(11-9-15(14)19)17(21)23-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPFJXQFTCDJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562093 | |
| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31696-09-0 | |
| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)
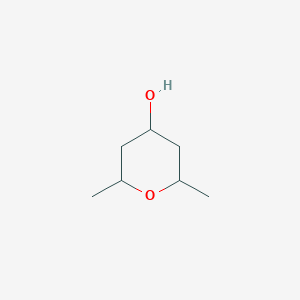
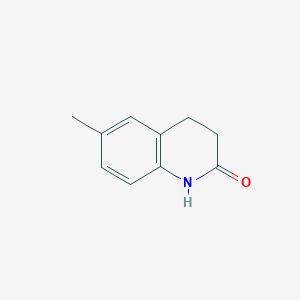
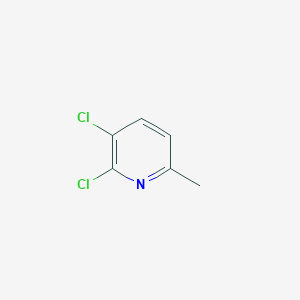
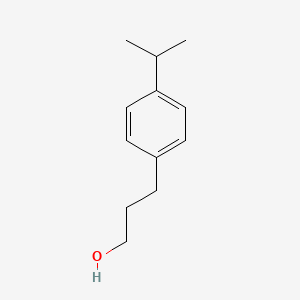
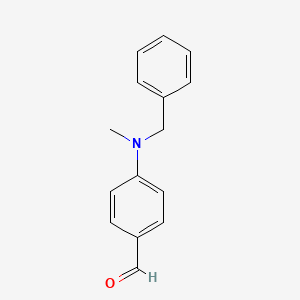
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
